6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole
Overview
Description
6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole (CAS Number: 63053-15-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H8ClN3. Its structure includes a benzodiazole core fused with a pyridine ring, which contributes to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various benzodiazole derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 10 μg/mL | |
Escherichia coli | 20 μg/mL | |
Bacillus subtilis | 15 μg/mL |
The compound's effectiveness against Staphylococcus aureus is particularly noteworthy, as this bacterium is known for its resistance to many antibiotics.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies indicate that it can induce apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction in Cancer Cells
In a study involving the MCF cell line, treatment with the compound resulted in significant apoptosis induction:
- Cell Line : MCF
- IC50 : 25.72 ± 3.95 μM
- Mechanism : The compound was found to downregulate anti-apoptotic proteins, leading to enhanced cell death.
In vivo studies demonstrated that administration of the compound suppressed tumor growth in mice models, indicating its potential as an effective anticancer agent .
Anti-inflammatory Activity
Beyond its antibacterial and anticancer properties, this compound has shown promising anti-inflammatory effects.
Research indicates that the compound may inhibit pro-inflammatory cytokines and pathways such as NF-kB and MAPK:
Agent | Mechanism of Action | Model | Concentration | Effect |
---|---|---|---|---|
6-Chloro-2-(pyridin-2-yl)-1H-benzodiazole | NF-kB↓; IL-6↓; COX2↓ | Rat-derived chondrocytes | 10 µM and 20 µM | Anti-inflammatory |
These findings suggest that the compound could be beneficial in treating inflammatory diseases .
Properties
IUPAC Name |
6-chloro-2-pyridin-2-yl-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIASBFLKLNIZOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978994 | |
Record name | 6-Chloro-2-(pyridin-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63053-15-6 | |
Record name | 6-Chloro-2-(2-pyridinyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63053-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloranyl-2-pyridin-2-yl-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063053156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-2-(pyridin-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-CHLORANYL-2-PYRIDIN-2-YL-1H-BENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK7Y56WLV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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